(R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL

Description

Significance of Chiral Vicinal Diols as Chiral Building Blocks and Intermediates in Fine Chemical Synthesis and Medicinal Chemistry

Chiral vicinal diols are indispensable as chiral building blocks and intermediates in the synthesis of high-value chemical products. researchgate.net The concept of chirality is fundamental in medicinal chemistry and the development of fine chemicals, as the biological activity of a molecule can be highly dependent on its three-dimensional structure. numberanalytics.com Many biological targets, such as enzymes and receptors, are themselves chiral, meaning they interact differently with each enantiomer of a chiral drug. This necessitates the use of enantiomerically pure compounds to ensure therapeutic efficacy and specificity. wisdomlib.org

These diols serve as versatile precursors for a wide array of complex molecules. wisdomlib.org They can be transformed into other important functional groups, making them valuable synthons for creating pharmaceuticals, agrochemicals, and other specialized materials. researchgate.netalfachemic.com The pharmaceutical industry, in particular, has a growing demand for chiral intermediates due to the increasing prevalence of single-enantiomer drugs. nih.govnih.gov Chiral diols are not only used as starting materials but also as chiral auxiliaries or ligands in asymmetric catalysis to induce stereoselectivity in chemical reactions. researchgate.netalfachemic.com Their ability to form stable cyclic derivatives, for instance with boric acid, also facilitates their analysis and purification. researchgate.net

Overview of Stereochemically Defined Aryl-Substituted Vicinal Diols in Modern Organic Transformations

Aryl-substituted vicinal diols are a particularly important subclass of chiral diols due to the prevalence of aryl moieties in biologically active molecules. These compounds are considered valuable synthetic intermediates for preparing pharmaceuticals and agrochemicals. magtech.com.cn The synthesis and application of stereochemically defined aryl vicinal diols have garnered significant attention from chemists. magtech.com.cn

Several methods exist for the synthesis of these crucial molecules. A common approach is the asymmetric dihydroxylation of alkenes using reagents like osmium tetroxide with a chiral catalyst, which can produce chiral diols from prochiral starting materials. wikipedia.orgyoutube.com Another method involves the hydroboration/oxidation of aryl alkynes. daneshyari.com The enantioselective reduction of diketones and the ring-opening of epoxides are also widely employed strategies. alfachemic.com For example, the hydrolysis of epoxides is a primary industrial route to obtaining vicinal diols. wikipedia.org The choice of synthetic route can be influenced by factors such as the electronic and steric properties of substituents on the aromatic ring, the catalyst used, and the reaction conditions. magtech.com.cn

Once synthesized, these diols are used in a variety of modern organic transformations. They can serve as protecting groups for carbonyl compounds, forming stable cyclic acetals that can be removed under acidic conditions. wikipedia.orgchemistrysteps.com Their most significant application, however, is as chiral ligands or catalysts in asymmetric reactions, including hydrogenations, oxidations, and aldol (B89426) condensations, where they help create the necessary chiral environment for the reaction. alfachemic.comorganic-chemistry.org

Research Landscape and Specific Academic Interest in (R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL and Analogues

The specific compound this compound, along with its structural analogues, is a subject of focused research primarily due to its utility as a precursor in the synthesis of more complex molecules. The presence of the chlorophenyl group makes it a valuable intermediate for building a range of substituted phenyl derivatives.

One documented synthetic route to (R)-1-(2-chlorophenyl)-1,2-ethanediol involves the catalytic hydrogenation of methyl 2-(2-chlorophenyl)-2-oxoacetate. chemicalbook.com This reaction, performed under hydrogen pressure with a ruthenium-based catalyst, yields the desired diol product after purification. chemicalbook.com

Research into analogues of this compound further highlights the importance of this structural motif. For instance, the para-substituted analogue, (R)-p-chlorophenyl-1,2-ethanediol (pCPED), is a key intermediate for the synthesis of (R)-eliprodil, a neuroprotective agent investigated for the treatment of ischemic stroke. nih.gov The biological activity of eliprodil (B1671174) is known to be associated specifically with its (R)-enantiomer. nih.gov A gram-scale synthesis of (R)-pCPED has been developed using a bi-enzymatic system involving a pair of epoxide hydrolases for the enantioconvergent hydrolysis of racemic p-chlorostyrene oxide, achieving high yield and enantiomeric excess. nih.gov Another analogue, (1R)-1-(4-Chlorophenyl)ethane-1,2-diol, is utilized as an enantioselective reagent for the hydrolysis of certain epoxides. biosynth.com

This academic interest underscores the role of this compound and its related structures as specialized chiral building blocks, with research efforts concentrated on developing efficient and highly stereoselective synthetic methodologies to access these valuable compounds for further application in medicinal chemistry and materials science.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| IUPAC Name | (1R)-1-(2-chlorophenyl)ethane-1,2-diol |

| SMILES | C1=CC=C(C(=C1)C@HO)Cl |

| InChI Key | YGOPULMDEZVJGI-QMMMGPOBSA-N |

| Data sourced from PubChem. nih.gov |

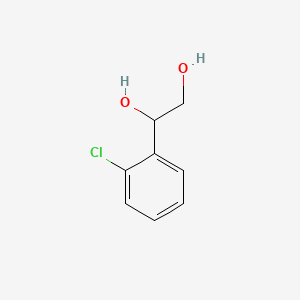

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOPULMDEZVJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974780 | |

| Record name | 1-(2-Chlorophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59365-60-5 | |

| Record name | 1,2-Ethanediol, 1-(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059365605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Stereochemical Properties and Absolute Configuration of R 1 2 Chlorophenyl Ethane 1,2 Diol

Spectroscopic Methods for Absolute Configuration Assignment in Chiral Diols

A variety of spectroscopic methods are available for the non-empirical and empirical determination of the absolute configuration of chiral diols. nih.govconsensus.app These techniques rely on the differential interaction of the chiral molecule with polarized light or the formation of diastereomeric species that can be distinguished by nuclear magnetic resonance. Chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are non-empirical and can provide the absolute configuration directly by comparing experimental data with quantum mechanical calculations. nih.govconsensus.app In contrast, NMR-based methods are typically empirical and rely on the creation of diastereomers with a chiral derivatizing agent of known configuration. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, particularly at wavelengths corresponding to electronic transitions. mdpi.com For molecules like 1-(2-chlorophenyl)ethane-1,2-diol that lack multiple, strongly interacting chromophores in their native state, the direct application of ECD can be challenging. However, the Exciton (B1674681) Chirality Method (ECM) provides a powerful solution. nih.govnih.gov

The method involves chemically attaching strong chromophores to the hydroxyl groups of the diol. nih.gov For a 1,2-diol, this is typically achieved by converting it into a bis-ester, such as a bis(p-bromobenzoate). The two aromatic chromophores, now held in a chiral scaffold by the diol backbone, interact through space. This interaction, known as exciton coupling, results in a split ECD signal, or "couplet," which consists of two Cotton effects of opposite sign and similar intensity centered around the main absorption band of the chromophore. nih.govnih.gov

The sign of this exciton couplet is directly related to the helicity, or twist, between the electric transition dipole moments (TDMs) of the two chromophores. A positive exciton chirality (a positive Cotton effect at longer wavelength followed by a negative one at shorter wavelength) corresponds to a clockwise, or right-handed, spatial arrangement of the TDMs. Conversely, a negative exciton chirality indicates a counter-clockwise, or left-handed, arrangement. nih.gov

For an acyclic 1,2-diol like (R)-1-(2-chlorophenyl)ethane-1,2-diol, the dihedral angle between the two C-O bonds is the primary determinant of the observed helicity upon derivatization. By analyzing the preferred conformation of the derivatized diol, the sign of the ECD couplet can be used to deduce the absolute configuration of the original stereocenter. acs.orgacs.org

Table 1: Application of the Exciton Chirality Rule to a Generic (R)-1-Aryl-1,2-ethanediol Derivative This table illustrates the expected correlation for a hypothetical bis(p-bromobenzoate) derivative of an (R)-1-aryl-1,2-ethanediol, based on the principles of the Exciton Chirality Method.

| Absolute Configuration of Diol | Derivative | Dominant Conformer's C-O/C-O Dihedral Angle | Helicity of Transition Dipoles | Expected Sign of Exciton Couplet (Longer λ / Shorter λ) |

|---|---|---|---|---|

| (R) | bis(p-bromobenzoate) | ~ -60° (gauche) | Negative (Counter-clockwise) | Negative / Positive |

| (S) | bis(p-bromobenzoate) | ~ +60° (gauche) | Positive (Clockwise) | Positive / Negative |

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. nih.gov VCD has emerged as a highly reliable method for determining the absolute configuration of chiral molecules in solution, without the need for derivatization. americanlaboratory.comgaussian.com This is particularly advantageous for flexible molecules like this compound, where derivatization could alter conformational equilibria. researchgate.netnih.govacs.org

The VCD method involves a direct comparison of the experimental VCD spectrum with a theoretical spectrum computed for a chosen enantiomer (e.g., the R-enantiomer). americanlaboratory.com The computational process typically involves:

A thorough conformational search to identify all low-energy conformers of the molecule.

Geometry optimization and frequency calculations for these conformers using Density Functional Theory (DFT).

Boltzmann-averaging of the computed IR and VCD spectra of the individual conformers to generate the final theoretical spectrum.

If the computed spectrum for the R-enantiomer matches the experimental spectrum, the absolute configuration is confirmed as (R). If the computed spectrum is the mirror image of the experimental one, the configuration is assigned as (S). gaussian.com The hydroxyl group stretching vibrations in diols can be particularly sensitive probes of the supramolecular and intramolecular hydrogen-bonding network, which in turn defines the chiral environment and gives rise to characteristic VCD signals. rsc.orguni-muenchen.de

Table 2: General Workflow for Absolute Configuration Assignment using VCD This table outlines the standard procedure for determining absolute configuration by comparing experimental VCD data with theoretical predictions.

| Step | Action | Purpose | Tools/Methods |

|---|---|---|---|

| 1 | Measure Experimental Spectrum | Obtain the VCD and IR spectra of the chiral sample in a suitable solvent (e.g., CDCl₃, DMSO-d₆). americanlaboratory.com | VCD Spectrometer |

| 2 | Perform Conformational Analysis | Identify all stable, low-energy conformations of one enantiomer (e.g., R-form) of the molecule. | Molecular Mechanics or DFT calculations |

| 3 | Calculate Theoretical Spectra | For each stable conformer, compute the theoretical IR and VCD spectra. researchgate.net | Density Functional Theory (DFT) (e.g., B3LYP functional) |

| 4 | Generate Boltzmann-Averaged Spectrum | Average the spectra from all conformers based on their calculated relative free energies (Boltzmann population). uni-muenchen.de | Statistical Mechanics |

| 5 | Compare and Assign | Compare the final theoretical spectrum with the experimental spectrum. A direct match confirms the chosen configuration; a mirror-image match indicates the opposite configuration. gaussian.com | Visual comparison, spectral overlap algorithms |

NMR spectroscopy offers several powerful, albeit often empirical, methods for assigning absolute configuration. These techniques generally involve the use of a chiral auxiliary to convert the enantiomeric substrate into a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra. nih.govnih.gov

A widely used strategy involves the reaction of the diol with both enantiomers of a chiral derivatizing agent (CDA) to form two different diastereomeric products. researchgate.net For diols, a common and effective CDA is 9-anthrylmethoxyacetic acid (9-AMA). researchgate.net

In this approach, the sample of this compound would be divided into two portions. One is reacted with (R)-9-AMA to form the bis-(R)-9-AMA ester, and the other is reacted with (S)-9-AMA to form the bis-(S)-9-AMA ester. The ¹H NMR spectra of these two diastereomeric products are then recorded and compared. The key is to calculate the difference in chemical shifts (Δδ) for corresponding protons in the two spectra, where Δδ = δ(R-ester) - δ(S-ester). researchgate.net The signs (+ or -) of the Δδ values for protons near the stereogenic center are systematically related to the absolute configuration of the diol based on established models. researchgate.netresearchgate.net

The physical basis for the chemical shift differences observed with CDAs like 9-AMA or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, used in the Mosher's method) is magnetic anisotropy. nih.govspringernature.comstackexchange.com The aromatic rings of the CDA (e.g., the anthracene (B1667546) in 9-AMA or the phenyl group in MTPA) generate a strong anisotropic magnetic field. When the CDA is attached to the diol, the protons of the diol's backbone are positioned in different regions of this magnetic field (shielding or deshielding cones) depending on the absolute configuration of both the diol and the CDA. researchgate.netnih.gov

In the resulting diastereomer, the bulky aromatic group of the CDA forces a specific spatial arrangement. Comparing the bis-(R) and bis-(S) derivatives, the protons on one side of the diol backbone will be shielded in one diastereomer and deshielded in the other, leading to the characteristic non-zero Δδ values that are used for the assignment. researchgate.net

Table 3: Illustrative ΔδRS Values for Protons of a Generic 1,2-Diol Derivatized with 9-AMA This table shows representative data for a known 1,2-diol, demonstrating how the sign of ΔδRS (δR - δS) correlates with the position of a substituent relative to the stereocenter, allowing for configuration assignment. Data is conceptual and based on models presented in the literature. researchgate.netresearchgate.net

| Proton Group | δ for bis-(R)-9-AMA ester (ppm) | δ for bis-(S)-9-AMA ester (ppm) | ΔδRS (ppm) | Inferred Position Relative to Anisotropic Group |

|---|---|---|---|---|

| H at C1 (methine) | 5.95 | 6.05 | -0.10 | Shielded by (S)-9-AMA, Deshielded by (R)-9-AMA |

| Ha at C2 (methylene) | 4.40 | 4.35 | +0.05 | Deshielded by (S)-9-AMA, Shielded by (R)-9-AMA |

| Hb at C2 (methylene) | 4.20 | 4.18 | +0.02 | Deshielded by (S)-9-AMA, Shielded by (R)-9-AMA |

| Aryl Protons (on diol) | 7.30 | 7.40 | -0.10 | Shielded by (S)-9-AMA, Deshielded by (R)-9-AMA |

The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one nucleus with radiofrequency radiation affects the signal intensity of other nuclei that are close in space (typically < 5 Å). libretexts.org Two-dimensional NOE spectroscopy (NOESY) is a powerful experiment that reveals these through-space correlations, providing crucial information about the relative stereochemistry and conformation of a molecule. researchgate.netlibretexts.org

While NOE cannot distinguish between enantiomers, it is invaluable for determining the stereochemistry of diastereomers, such as the bis-CDA esters formed in the NMR methods described above. researchgate.net By analyzing the NOESY spectrum of a single diastereomeric ester (e.g., the bis-(R)-9-AMA ester of the diol), one can observe correlations between the protons of the CDA's aromatic ring and specific protons on the diol's backbone. These correlations confirm the spatial proximity of these groups, validating the conformational model used for the anisotropy-based assignment and adding a high degree of confidence to the final stereochemical elucidation. isibugs.org For example, a strong NOE between the anthryl protons of the CDA and the methine proton at C1 of the diol would confirm their proximity in the dominant conformer. researchgate.net

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD) Measurements

Optical rotation is a fundamental chiroptical property used to characterize chiral molecules. It measures the angle to which a compound rotates the plane of polarized light. The direction and magnitude of this rotation are specific to the enantiomer. For this compound, the specific rotation is expected to be equal in magnitude but opposite in sign to its (S)-enantiomer.

Published data for the corresponding (S)-enantiomer, (S)-(+)-1-(2-chlorophenyl)-1,2-ethanediol, shows a specific rotation of +70° (c = 0.2 in chloroform). chemicalbook.com Therefore, the (R)-enantiomer is assigned the corresponding negative value.

| Property | Value | Conditions |

| Specific Rotation [α] | -70° (inferred) | 20°C, Sodium D-line (589 nm) |

| Concentration (c) | 0.2 g / 100 mL | Chloroform |

| Enantiomer Data | (S)-enantiomer: +70° | 20°C, Sodium D-line (589 nm) chemicalbook.com |

Optical Rotatory Dispersion (ORD) provides more comprehensive information by measuring the optical rotation as a function of the wavelength of light. An ORD spectrum would show how the rotational value for this compound changes across different wavelengths, which can help in identifying chromophores near the stereocenter and confirming the structural assignment.

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is a powerful vibrational spectroscopic technique for probing molecular chirality in solution. ethz.chresearchgate.net It measures the small difference in the intensity of Raman scattering when using right- versus left-circularly polarized incident light. ethz.chresearchgate.net This differential scattering provides a detailed "fingerprint" of the molecule's three-dimensional structure and is highly sensitive to the absolute configuration. researchgate.net

The ROA spectrum of this compound would exhibit a series of positive and negative bands corresponding to its specific vibrational modes. researchgate.net The interpretation of these complex spectra and the definitive assignment of the absolute configuration typically require comparison with quantum chemical calculations, often using density functional theory (DFT). ethz.chnih.gov This combined experimental and computational approach allows for a confident determination of the molecule's stereochemistry in a solution state. nih.gov

| Technique Principle | Information Obtained |

| Measures the intensity difference (IR - IL) in Raman scattering of circularly polarized light. ethz.chresearchgate.net | Provides a rich, signed vibrational spectrum sensitive to stereochemistry. |

| Applicable to a wide range of molecules, including those in aqueous solution. researchgate.net | Detailed information on molecular conformation and absolute configuration. researchgate.net |

| Often requires computational modeling (DFT) for accurate spectral interpretation. ethz.ch | Allows for definitive assignment of R/S configuration without crystallization. |

X-ray Diffraction Analysis for Solid-State Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule in the solid state. scribd.com This technique involves irradiating a crystalline sample of this compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom in the molecule and within the crystal lattice.

For absolute configuration determination, the analysis of anomalous dispersion effects is crucial. The Flack parameter is calculated from the diffraction data; a value close to zero for a given stereochemical model confirms that the assignment (in this case, 'R') is correct. Beyond just confirming the absolute configuration, X-ray analysis also provides detailed insights into the molecule's solid-state conformation, including bond lengths, bond angles, and torsional angles. For a diol, this reveals the conformation of the C-C bond between the hydroxyl-bearing carbons (e.g., gauche or anti) and the nature of intermolecular hydrogen bonding networks that stabilize the crystal structure. mdpi.com

| Analytical Method | Type of Information | Significance for this compound |

| Single-Crystal X-ray Diffraction | 3D atomic arrangement | Unambiguously determines the absolute configuration in the solid state. scribd.com |

| Bond lengths and angles | Provides precise geometric parameters of the molecule. | |

| Intermolecular interactions | Elucidates the hydrogen-bonding network formed by the diol groups. mdpi.com | |

| Flack Parameter | A statistical indicator that validates the correctness of the assigned R/S configuration. |

Chromatographic Methods for Enantiomeric Excess and Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

When a sample of 1-(2-chlorophenyl)ethane-1,2-diol is passed through the chiral column, the (R) and (S) enantiomers exhibit different retention times, allowing for their separation and quantification. nih.gov By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess of the (R)-enantiomer can be precisely calculated. This method is crucial for quality control in synthetic processes to ensure the stereochemical purity of the final product. researchgate.netepa.gov

| Parameter | Description | Example Data for this compound Analysis |

| Stationary Phase | A column containing a chiral selector (e.g., polysaccharide-based). | Chiralpak IA or similar amylose-based CSP. researchgate.net |

| Mobile Phase | A solvent system (e.g., hexane/ethanol) that carries the sample. | n-Hexane:Ethanol (70:30, v/v). researchgate.net |

| Retention Time (tR) | The time taken for an enantiomer to elute from the column. | (S)-enantiomer: 8.5 min; (R)-enantiomer: 10.2 min (hypothetical). |

| Enantiomeric Excess (% ee) | The measure of purity, calculated as [(R - S) / (R + S)] * 100. | >99% ee for a highly pure sample. |

Assignment by Stereochemical Correlation and Analogy to Known Chiral Standards

The absolute configuration of this compound can also be established or confirmed through stereochemical correlation. This involves relating the molecule's configuration to that of a known chiral standard. There are two primary approaches to this:

Chemical Correlation: The target molecule is converted into a different compound whose absolute configuration is already known, using a reaction that does not affect the stereocenter. Alternatively, it can be synthesized from a starting material of known absolute configuration. This creates a logical link that confirms the stereochemistry.

Spectroscopic Correlation: The molecule is derivatized with a chiral reagent, such as Mosher's acid (MTPA), to form diastereomers. The NMR spectra of these diastereomers will show predictable differences in chemical shifts, which can be analyzed to deduce the absolute configuration of the original alcohol. researchgate.netacs.org This method is particularly useful when crystals suitable for X-ray analysis cannot be obtained.

By comparing the chiroptical data (e.g., optical rotation, circular dichroism) or spectroscopic data of this compound with those of structurally analogous compounds with established configurations, the assignment can be further supported. researchgate.net

Mechanistic Investigations and Computational Studies on the Formation and Reactivity of Chiral Aryl Vicinal Diols

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to elucidate the intricate details of reaction mechanisms, including the identification of transition states and intermediates, which are often transient and difficult to observe experimentally. researchgate.netnih.gov

In the context of forming (R)-1-(2-chlorophenyl)ethane-1,2-diol, a primary synthetic route is the asymmetric dihydroxylation of 2-chlorostyrene. DFT calculations are instrumental in modeling this transformation. Researchers can compute the potential energy surface of the reaction, which maps the energy of the system as the reactants evolve into products. Key aspects that can be studied include:

Reaction Pathway Analysis: DFT can map the minimum energy path for the reaction, identifying the most likely sequence of elementary steps.

Transition State (TS) Geometry and Energy: The geometry of the transition state provides insight into the molecular arrangement at the peak of the energy barrier. The calculated energy of the TS is crucial for determining the reaction rate. For the dihydroxylation of 2-chlorostyrene, DFT can model the transition state of the osmium-catalyzed addition across the double bond, revealing how the chiral ligand directs the oxidant to one face of the alkene.

Thermodynamic Properties: DFT calculations can also predict the thermodynamic properties (enthalpy, entropy, and Gibbs free energy) of reactants, products, and intermediates, confirming the feasibility of a proposed mechanism. nih.gov

Different functionals, such as B3LYP, CAM-B3LYP, and ωB97XD, combined with various basis sets like 6-311++G(d,p), are often tested to find the computational level that best reproduces experimental data for similar systems. researchgate.netnanobioletters.com

Table 1: Application of DFT in Mechanistic Studies

| Studied Aspect | Information Gained from DFT | Relevance to this compound Synthesis |

|---|---|---|

| Potential Energy Surface | Identification of intermediates and transition states. | Elucidates the step-by-step process of asymmetric dihydroxylation. |

| Transition State Analysis | Geometry and energy barrier of the rate-determining step. | Explains the catalytic cycle and factors controlling reaction speed. |

| Thermodynamics | Relative stability of isomers and conformers. | Predicts product distributions and reaction feasibility. |

| NBO Analysis | Charge distribution and orbital interactions. researchgate.net | Understands electronic effects of the chloro-substituent on reactivity. |

Computational Modeling of Stereoselectivity and Enantioselectivity in Asymmetric Catalysis

Achieving high stereoselectivity is the central challenge in synthesizing chiral molecules. Computational modeling is a key strategy for understanding and predicting the origins of enantioselectivity in asymmetric catalysis. mdpi.comumontreal.ca For the synthesis of this compound, models focus on the interactions between the substrate (2-chlorostyrene), the catalyst (e.g., an osmium or ruthenium complex), and the chiral ligand.

The prevailing model for explaining enantioselectivity involves comparing the energies of the two diastereomeric transition states that lead to the (R) and (S) products. The enantiomeric excess (ee) of the reaction is directly related to the energy difference (ΔΔG‡) between these two transition states.

Computational approaches typically involve:

Building Models: Constructing detailed 3D models of the diastereomeric transition states.

Energy Calculation: Using high-level quantum mechanical methods (like DFT) to calculate the energies of these transition states.

Analysis of Interactions: Examining the non-covalent interactions (steric hindrance, hydrogen bonds, π-stacking) within the transition state structures to identify the specific interactions that favor one diastereomer over the other.

In the asymmetric dihydroxylation leading to vicinal diols, the chiral ligand creates a binding pocket that preferentially accommodates the substrate in one specific orientation, thus lowering the energy of one transition state relative to the other. masterorganicchemistry.com Computational studies can quantify this preference and guide the design of more effective chiral ligands for improved enantioselectivity. mdpi.com

Conformational Analysis and Elucidation of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The three-dimensional structure and conformational preferences of this compound are governed by a delicate balance of intra- and intermolecular forces. Computational conformational analysis is essential for understanding these preferences, which in turn influence the molecule's physical properties and reactivity. nih.gov

For vicinal diols, a key conformational feature is the torsion angle around the central C-C bond (O-C-C-O). The two main conformers are gauche and trans (or anti).

Intramolecular Hydrogen Bonding: In the gauche conformation, an intramolecular hydrogen bond can form between the two hydroxyl groups. This is often a stabilizing interaction. mdpi.com

Steric Effects: The bulky 2-chlorophenyl group introduces significant steric hindrance, which can influence the rotational barrier around the C-C and C-aryl bonds. The repulsion between the chlorine atom and the hydroxyl groups can destabilize certain conformations.

Intermolecular Interactions: In the condensed phase (liquid or solid), intermolecular hydrogen bonds between diol molecules often dominate, potentially favoring the trans conformation to maximize these interactions. nih.gov

Computational methods, such as ab initio and molecular mechanics (MM) calculations, can be used to scan the potential energy surface as a function of key dihedral angles. rsc.org This allows for the identification of low-energy conformers and the determination of their relative populations. Natural Bond Orbital (NBO) analysis can further quantify the strength of hydrogen bonding interactions. mdpi.com

Theoretical Prediction and Simulation of Spectroscopic Properties for Absolute Configuration Determination

The unambiguous determination of a chiral molecule's absolute configuration is a critical step in asymmetric synthesis. While X-ray crystallography is a definitive method, obtaining suitable crystals can be challenging. nih.gov A powerful alternative combines experimental chiroptical spectroscopy with theoretical calculations. researchgate.net

The most common techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). The process generally involves the following steps:

Conformational Search: A thorough conformational analysis is performed using methods like MM or DFT to identify all significant low-energy conformers of the molecule.

Spectra Simulation: For each conformer, the ECD or VCD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT) for ECD or standard DFT for VCD. researchgate.netresearchgate.net Popular functionals for these calculations include CAM-B3LYP and ωB97X-D. researchgate.net

Boltzmann Averaging: The individual spectra of the conformers are averaged based on their calculated relative populations (according to the Boltzmann distribution) to generate a final theoretical spectrum for the (R)-enantiomer and the (S)-enantiomer.

Comparison: The calculated spectrum for the (R)-enantiomer is compared with the experimentally measured spectrum. A good match confirms the absolute configuration as (R).

This integrated approach has proven highly reliable for determining the absolute configuration of conformationally flexible molecules, including chiral diols. researchgate.netmdpi.com

Study of Racemization Inhibition in Chiral Systems

The configurational stability of a chiral center is crucial for its application. Racemization, the process by which an enantiomerically pure sample converts into a 1:1 mixture of both enantiomers, can occur under certain conditions, such as heat or the presence of acid or base. nih.gov

For chiral vicinal diols, racemization is not typically a concern under neutral conditions. However, mechanistic pathways for racemization can exist under specific synthetic or environmental conditions. For example, acid-catalyzed dehydration could potentially lead to an achiral enol intermediate, which upon rehydration would yield a racemic mixture. Similarly, certain acetalization conditions using diols have been shown to cause unexpected racemization. mdpi.com

Computational studies can be employed to investigate potential racemization pathways by:

Modeling Intermediates: Calculating the structure and stability of potential achiral intermediates (e.g., carbocations, enols).

Calculating Energy Barriers: Determining the activation energy for the racemization process. A high calculated energy barrier would indicate that the chiral center is configurationally stable under the modeled conditions.

By understanding the mechanisms and energetics of potential racemization, chemists can design experimental conditions that inhibit this process, ensuring the enantiomeric purity of the final product. nih.gov

Future Perspectives and Emerging Research Directions in Chiral Aryl Vicinal Diol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes to Chiral Diols

The chemical industry's shift towards green chemistry has profoundly impacted the synthesis of chiral diols. Historically, methods like the Sharpless asymmetric dihydroxylation, while effective, relied on toxic and expensive heavy metal catalysts such as osmium tetroxide. lucp.netacsgcipr.org Current research aims to mitigate these environmental and safety concerns.

Key sustainable strategies include:

Metal-Free Organocatalysis: The use of small organic molecules (organocatalysts), such as proline derivatives and chiral diols themselves (e.g., BINOL and TADDOL), to catalyze asymmetric reactions represents a major advance. researchgate.netnih.govsigmaaldrich.com These metal-free systems avoid heavy metal toxicity and are often more robust and less sensitive to air and moisture. researchgate.net

Use of Greener Solvents: Research is exploring the replacement of traditional volatile organic compounds (VOCs) with more environmentally friendly media. Deep eutectic solvents (DESs) and micro-aqueous reaction systems are being investigated to improve reaction efficiency and sustainability, particularly in biocatalytic processes where substrate solubility can be a challenge. mdpi.comnih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Chiral Diols

| Feature | Traditional Methods (e.g., Classical Sharpless AD) | Emerging Sustainable Methods |

| Catalyst | Homogeneous, soluble heavy metals (e.g., OsO₄) | Immobilized metal catalysts, metal-free organocatalysts, biocatalysts |

| Toxicity | High, due to toxic and volatile metal oxides | Significantly lower, avoids heavy metals or contains them securely |

| Recyclability | Difficult, often single-use | High, designed for easy separation and reuse |

| Reaction Media | Often chlorinated organic solvents | Aqueous media, deep eutectic solvents, bio-based solvents (e.g., CPME) |

| Atom Economy | Can be moderate to good | Often higher, especially in biocatalytic and cascade reactions |

Exploration of Novel Catalytic Systems and Methodologies for Enhanced Enantioselectivity and Efficiency

The quest for perfect enantioselectivity (approaching 100% ee) and high efficiency remains a central theme. While classical methods like the osmium-catalyzed Sharpless asymmetric dihydroxylation are powerful, researchers are developing novel systems to overcome their limitations and broaden their substrate scope. researchgate.netsci-hub.se

Recent advances include:

Non-Osmium Metal Catalysts: Systems based on less toxic or more abundant metals like nickel, ruthenium, and iron are being developed. Nickel-catalyzed reductive couplings of aldehydes and dienol ethers, for example, provide access to monoprotected vicinal diols with excellent diastereo- and enantioselectivity. nih.gov Ruthenium-based catalysts have also been explored for dihydroxylation reactions. acsgcipr.org

Advanced Organocatalysis: The design of new and more sophisticated organocatalysts is a burgeoning area. Chiral phosphoric acids, for instance, have been successfully used in the asymmetric arylation of naphthols to produce axially chiral biaryldiols. acs.org Similarly, derivatives of well-known scaffolds like BINOL and TADDOL are continuously being modified to tune their steric and electronic properties for specific transformations. nih.govsigmaaldrich.com

Synergistic Catalysis: Combining different types of catalysts, such as a metal catalyst with an organocatalyst, can lead to new reaction pathways and improved stereocontrol that are not achievable with either catalyst alone. acs.org

Table 2: Selected Modern Catalytic Systems for Chiral Diol Synthesis

| Catalyst Type | Example | Reaction Type | Key Advantage |

| Nickel-Phosphorus Ligand | Ni(cod)₂ / VAPOL-phosphoramidite | Reductive coupling of aldehydes | Accesses monoprotected 1,2-diols with unusual regioselectivity. nih.gov |

| Chiral Phosphoric Acid | (R)-TRIP | Arylative reaction of 2-naphthols | Highly enantioselective synthesis of axially chiral biaryldiols. acs.org |

| Immobilized Osmium | OsO₄ on Layered Double Hydroxide | Asymmetric Dihydroxylation | Recyclable, low metal leaching, high yield and enantioselectivity. lucp.net |

| Chiral Diol Additives | (S)-BINOL with L-Proline | Direct Aldol (B89426) Reaction | Significantly improves enantioselectivity and yield in organocatalyzed reactions. organic-chemistry.org |

Advances in High-Throughput and Automation for Stereochemical Analysis and Compound Discovery

The discovery of new catalysts and optimal reaction conditions has been revolutionized by high-throughput experimentation (HTE) and automation. wikipedia.orgbmglabtech.com These technologies allow researchers to perform and analyze millions of chemical tests rapidly, accelerating the pace of discovery. wikipedia.org

Key developments in this area are:

Automated Reaction Screening: Robotic systems can prepare, run, and monitor thousands of reactions in parallel using microtiter plates. wikipedia.orgbmglabtech.com This allows for the rapid screening of vast libraries of catalysts, ligands, solvents, and other reaction parameters to identify "hits" or lead conditions for synthesizing compounds like (R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL.

High-Throughput Analysis: The analytical bottleneck is being addressed by rapid analysis techniques. Methods like MISER (Multiple Injection in a Single Experimental Run) HPLC-MS can analyze a 96-well plate in under 30 minutes. rsc.org This speed is essential to keep pace with high-throughput reaction screening.

Advanced Stereochemical Determination: Determining the enantiomeric excess (ee) of products quickly and accurately is critical. While chiral chromatography is a standard, NMR spectroscopy using new chiral derivatizing agents (CDAs) is emerging as a powerful alternative. rsc.orgresearchgate.net These agents react rapidly with diols to form diastereomers that show distinct, well-separated signals in the NMR spectrum, allowing for precise ee determination without the need for chromatographic separation. rsc.orgresearchgate.net

Bio-Inspired Synthesis and Engineering of Biocatalysts for Industrial-Scale Production

Nature provides a powerful blueprint for the selective synthesis of chiral molecules. Biocatalysis, which uses enzymes or whole microbial cells, is one of the most promising green and sustainable routes to chiral vicinal diols. researchgate.net These processes are often highly stereoselective and operate under mild, environmentally friendly conditions (aqueous media, ambient temperature, and pressure). researchgate.net

Prominent biocatalytic strategies include:

Epoxide Hydrolases (EHs): These enzymes catalyze the ring-opening of epoxides to form vicinal diols. By using a pair of complementary EHs with different stereopreferences, it's possible to achieve enantioconvergent hydrolysis, where a racemic epoxide is converted entirely into a single enantiomer of the diol, achieving a theoretical yield of 100%. nih.govresearchgate.net This strategy has been successfully applied to the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol, a structural isomer of the title compound, demonstrating its industrial viability. nih.govresearchgate.net

Dioxygenase Enzymes: Rieske non-heme iron oxygenases are remarkable enzymes capable of introducing two hydroxyl groups directly onto an aromatic ring or an olefin double bond in a single, highly stereoselective step to form cis-diols. acsgcipr.orgpsu.edu

Enzyme Engineering: Modern techniques like directed evolution allow scientists to tailor the properties of enzymes. Researchers can mutate an enzyme's active site to enhance its activity, improve its stability, or alter its substrate specificity to accept non-natural substrates, such as aryl-substituted propanediols.

Table 3: Examples of Biocatalytic Routes to Chiral Vicinal Diols

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Finding |

| Epoxide Hydrolase (EH) | Enantioconvergent Hydrolysis | rac-p-chlorostyrene oxide | (R)-p-chlorophenyl-1,2-ethanediol | Gram-scale production with 93.4% yield and 87.8% ee. nih.govresearchgate.net |

| Dioxygenase (e.g., TDO) | cis-Dihydroxylation | Toluene | cis-1,2-Dihydroxy-3-methyl-cyclohexa-3,5-diene | Direct, highly stereoselective formation of cis-diols from arenes. psu.edu |

| ThDP-dependent Lyases & ADHs | Cascade Reaction | Aliphatic aldehydes (e.g., butanal) | Chiral vicinal diols (e.g., 4,5-octanediol) | Modular synthesis of all possible stereoisomers of various diols. researchgate.net |

| Engineered Oxidoreductase | Stereoselective Oxidation | (S)-3-phenyl-1,2-propanediol | (S)-2-hydroxy-3-phenylpropanal | Directed evolution increased enzyme activity by up to 4400-fold for bulky substrates. |

Expanded Applications in Material Science and Drug Discovery Beyond Current Scope

Chiral vicinal diols, including this compound, are primarily valued as chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.comnih.govacs.org However, their unique, well-defined three-dimensional structures are leading to emerging applications in other advanced fields.

Future research directions include:

Chiral Ligands and Catalysts: The diol functionality is a versatile anchor for creating more complex chiral ligands for asymmetric catalysis. alfachemic.comnih.gov The specific stereochemistry of an aryl vicinal diol can create a unique chiral pocket when complexed with a metal, enabling new types of enantioselective transformations.

Materials Science: The incorporation of chiral diols into polymer backbones or as pendants can create chiral polymers with unique properties. These materials could find applications in chiral chromatography (as the stationary phase), as sensors capable of distinguishing between enantiomers, or in optics as materials with specific chiroptical properties (e.g., high circular dichroism).

Drug Discovery: Beyond their role as simple intermediates, the diol motif itself is a key pharmacophore in many natural products and drugs. lucp.netnih.gov As drug discovery moves towards more complex and three-dimensional molecules to tackle challenging biological targets, the demand for novel and diverse chiral diols will continue to grow. mdpi.com The specific substitution pattern of this compound, for example, could be a key structural element in a future drug candidate, interacting precisely with a biological receptor. acs.org

Q & A

Q. What are the established synthetic routes for (R)-1-(2-chlorophenyl)ethane-1,2-diol, and how do reaction conditions influence yield?

The compound is synthesized via reduction of (R)-2-chloromandelic acid using agents like sodium borohydride or catalytic hydrogenation. Solvents (methanol or acetonitrile) and catalysts (titania under UV irradiation) are critical for stereochemical control and yield optimization. Elevated temperatures (40–60°C) and inert atmospheres minimize side reactions. Post-synthesis purification via recrystallization or chiral HPLC ensures enantiomeric purity .

Q. How does the chlorophenyl group influence the compound’s reactivity in organic synthesis?

The chlorophenyl group enhances electrophilic aromatic substitution potential due to the electron-withdrawing Cl atom, directing regioselectivity in reactions. It also increases lipophilicity, improving membrane permeability in biological assays. Comparative studies with fluorophenyl analogs show slower hydrolysis rates for the chlorinated derivative, attributed to Cl’s steric and electronic effects .

Q. What analytical methods are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirms regiochemistry and detects impurities (e.g., diastereomers).

- Chiral HPLC : Validates enantiomeric excess (>98% purity is typical).

- X-ray Crystallography : Resolves absolute configuration.

- Mass Spectrometry : Verifies molecular weight and fragmentation patterns. Thermal stability is assessed via TGA/DSC .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

Use asymmetric catalysis (e.g., Ru-BINAP complexes) for stereoselective reduction. Solvent polarity adjustments (e.g., switching from methanol to THF) and low-temperature kinetics reduce racemization. Continuous-flow reactors enhance reproducibility, while in-line chiral HPLC monitors real-time enantiomeric ratios .

Q. What methodologies resolve contradictory data in the compound’s reported biological activities?

Contradictions in cytotoxicity or receptor binding may arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:

- Standardize assay protocols (e.g., MTT vs. ATP-based viability tests).

- Validate stereochemical integrity post-assay via chiral analysis.

- Cross-test in multiple models (e.g., murine vs. human primary cells) .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?

- Analog Synthesis : Replace Cl with F, Br, or methyl groups to probe electronic/steric effects.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical binding motifs.

- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ shifts) under varied substituents .

Q. What comparative analyses distinguish this compound from fluorophenyl or methylphenyl analogs?

- Reactivity : Fluorophenyl analogs exhibit faster nucleophilic aromatic substitution due to F’s electronegativity.

- Biological Half-Life : Chlorophenyl derivatives show prolonged stability in hepatic microsome assays.

- Crystallography : Methylphenyl analogs lack halogen bonding, altering solid-state packing .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Acidic Conditions : Degrades via diol dehydration (H₂SO₄, 80°C), forming a chlorostyrene derivative.

- Oxidative Conditions : KMnO₄ oxidizes the vicinal diol to a diketone. Stability screens (HPLC tracking) under pH 2–12 and oxidant exposure guide storage protocols .

Q. What role does stereochemistry play in its interactions with chiral catalysts or enzymes?

The (R)-configuration is critical for enantioselective catalysis (e.g., Sharpless epoxidation). Docking studies reveal that the (R)-enantiomer fits the active site of alcohol dehydrogenases with higher binding affinity (ΔG = −8.2 kcal/mol vs. −5.6 for (S)) .

Q. How can computational modeling predict the compound’s behavior in novel reactions or biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.